molecular formula C11H12N2O B11906677 2-(5-methyl-1H-indol-3-yl)acetamide CAS No. 91350-17-3

2-(5-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11906677
CAS No.: 91350-17-3
M. Wt: 188.23 g/mol
InChI Key: VQXXRQMLQUGSQL-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with a methyl group at the 5-position and an acetamide group at the 3-position.

Preparation Methods

The synthesis of 2-(5-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 5-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

2-(5-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

91350-17-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(5-methyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C11H12N2O/c1-7-2-3-10-9(4-7)8(6-13-10)5-11(12)14/h2-4,6,13H,5H2,1H3,(H2,12,14)

InChI Key

VQXXRQMLQUGSQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(=O)N

Origin of Product

United States

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